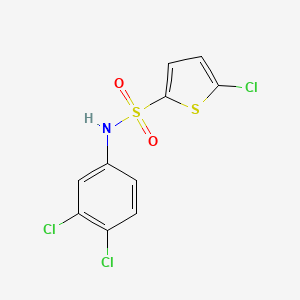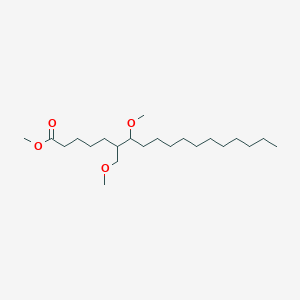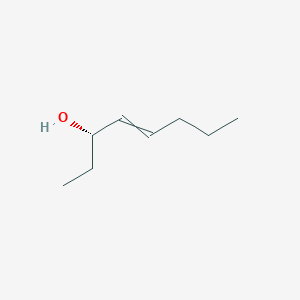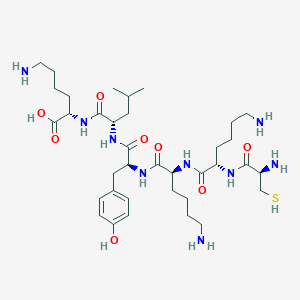![molecular formula C13H10F2O2 B12579108 1,1'-[(Difluoromethylene)bis(oxy)]dibenzene CAS No. 212207-13-1](/img/structure/B12579108.png)
1,1'-[(Difluoromethylene)bis(oxy)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene, also known as difluorodiphenylmethane, is an organic compound with the molecular formula C13H10F2. This compound is characterized by the presence of two benzene rings connected by a difluoromethylene group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene can be synthesized through several methods. One common approach involves the reaction of benzene with difluoromethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene often involves large-scale chemical reactors. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically occur under specific temperature and pressure conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction could produce difluorobenzyl alcohols.
Scientific Research Applications
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group plays a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene include:
Difluorodiphenylmethane: A closely related compound with similar chemical properties.
1,1’-[(Difluoromethylene)bis(oxy)]bis[1,2,2-trifluoroethylene]: Another compound with a difluoromethylene group, but with different substituents on the benzene rings.
Uniqueness
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Properties
CAS No. |
212207-13-1 |
|---|---|
Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
[difluoro(phenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10F2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
InChI Key |
XWIOGTNNVXEZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)


![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)



![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)



